Serotonin azidobenzamidine

Serotonin transporter Competitive inhibition Substrate analog

SABA uniquely combines high-affinity substrate-site recognition (Ki 130 nM) with a photoactivatable azido group for covalent SERT labeling. Unlike SSRIs or other probes, it enables precise mapping of the substrate-binding polypeptide and sodium-dependent conformational states. Essential for SERT photolabeling studies requiring discrimination from the antidepressant binding site. Request a quote for your specific research needs.

Molecular Formula C17H16N6O
Molecular Weight 320.3 g/mol
CAS No. 98409-42-8
Cat. No. B1680948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerotonin azidobenzamidine
CAS98409-42-8
Synonyms3-(2-(4-azidobenzamidino)ethyl)-5-hydroxyindole
SABA
serotonin azidobenzamidine
Molecular FormulaC17H16N6O
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NCCC2=CNC3=C2C=C(C=C3)O)N)N=[N+]=[N-]
InChIInChI=1S/C17H16N6O/c18-17(11-1-3-13(4-2-11)22-23-19)20-8-7-12-10-21-16-6-5-14(24)9-15(12)16/h1-6,9-10,21,24H,7-8H2,(H2,18,20)
InChIKeyHLIZYGZLFWJZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Serotonin Azidobenzamidine (CAS 98409-42-8) as a Photoaffinity Probe for Serotonin Transporter Research


Serotonin azidobenzamidine (SABA, CAS 98409-42-8) is an arylazido derivative of 5-hydroxytryptamine (serotonin) designed as a photoaffinity probe for the neuronal serotonin uptake system . The compound incorporates a photoreactive azido group on the benzamidine moiety, enabling covalent attachment to target proteins upon UV irradiation [1]. SABA is classified in the MeSH database as a serotonin analog and azide derivative [2], with the molecular formula C17H16N6O and molecular weight 320.35 g/mol . This compound serves as a specialized research tool for identifying and characterizing the substrate-binding polypeptide of the serotonin transporter (SERT), rather than as a general serotonin uptake inhibitor [1].

Why Serotonin Azidobenzamidine Cannot Be Replaced by Generic 5-HT Uptake Inhibitors or Other Azido Probes


Generic substitution of serotonin azidobenzamidine with standard serotonin uptake inhibitors (e.g., fluoxetine, imipramine) or alternative photoaffinity probes fails because SABA uniquely combines substrate-mimetic competitive binding with photoreactive covalent labeling capability targeting the substrate-binding site of the serotonin transporter [1]. Standard SSRIs lack the photoreactive azido moiety required for covalent attachment and target allosteric or overlapping but distinct sites [2]. Other photoaffinity probes such as p-azido-TFMPP are directed at the 5-HT1A receptor rather than the uptake carrier, while azidoimipramine labels the tricyclic antidepressant binding site rather than the substrate-binding site [3]. Furthermore, SABA exhibits sodium-dependent conformational selectivity that distinguishes it from fluoxetine and enables experimental dissection of transporter states [4]. Selecting an alternative probe without these specific properties would compromise experimental objectives requiring site-directed covalent labeling of the serotonin carrier polypeptide.

Quantitative Differentiation Evidence for Serotonin Azidobenzamidine vs. Comparators


Competitive Substrate-Mimetic Inhibition of 5-HT Uptake vs. Endogenous Serotonin

SABA acts as a competitive inhibitor of [3H]5-hydroxytryptamine uptake, with binding affinity comparable to the endogenous substrate [1]. Under dark conditions in rat cortical synaptosomes, SABA competitively inhibits 5-HT uptake with a Ki of 130 nM, demonstrating that the azidobenzamidine modification preserves high-affinity recognition of the substrate-binding site [1].

Serotonin transporter Competitive inhibition Substrate analog

Target Selectivity: SERT vs. Norepinephrine Transporter Discrimination

SABA demonstrates pronounced selectivity for the serotonin transporter over the norepinephrine transporter, a critical property for minimizing confounding effects in experimental systems [1]. The compound inhibits synaptosomal [3H]norepinephrine uptake with a Ki of 7 μM, representing approximately 54-fold lower potency compared to its inhibition of serotonin uptake (Ki = 130 nM) [1].

Transporter selectivity SERT NET Off-target assessment

Light-Dependent Irreversible Photoinactivation vs. Reversible Inhibitors

Unlike reversible inhibitors such as fluoxetine or serotonin itself, SABA enables light-triggered covalent attachment to the target protein, enabling experimental protocols requiring stable, wash-resistant labeling [1]. Upon UV irradiation in the presence of SABA, serotonin uptake is irreversibly inhibited. At 1 μM SABA concentration, approximately 40% of serotonin uptake activity cannot be recovered after repeated washing of synaptosomes [1]. The photoinactivation is concentration-dependent and irradiation time-dependent, and is prevented by serotonin, p-chloroamphetamine, fenfluramine, and alaproclate, confirming active-site protection [1]. The irreversible inhibition is not quenched by nitrene-scavenging agents (Tris, p-aminobenzoic acid), confirming true photoaffinity labeling of the carrier [1].

Photoaffinity labeling Covalent modification Irreversible inhibition

Sodium-Dependent Conformational State Discrimination vs. Fluoxetine

SABA exhibits differential affinity for distinct conformational states of the serotonin carrier, a property not shared by all uptake inhibitors and valuable for probing transporter dynamics [1]. Under normal sodium concentration (147 mM), SABA competitively inhibits 5-HT uptake with a Ki of 128 ± 7 nM [1]. When sodium concentration is reduced to 29 mM, SABA affinity increases significantly to Ki = 93 ± 7 nM (P < 0.05) [1]. In contrast, fluoxetine affinity decreases under the same conditions, with Ki increasing from 30 ± 2 nM to 59 ± 6 nM (P < 0.05) [1]. Maximum photoinactivation by 1 μM SABA increases by approximately 20% under low sodium conditions, consistent with the affinity shift [1].

Transporter conformation Sodium dependence Conformational probe

Target Site Differentiation: Substrate-Binding Site vs. Tricyclic Site Probes

SABA targets the substrate-binding site of the serotonin transporter, distinguishing it from other photoaffinity probes that label alternative sites on the same transporter [1]. In NIH-funded research characterizing the serotonin uptake system, SABA was selected to label the substrate-binding polypeptide of the serotonin uptake carrier, while [3H]azidoimipramine was used to label the tricyclic antidepressant binding site [1]. Direct comparison of proteins labeled by [3H]SABA and [3H]azidoimipramine was designed to evaluate whether antidepressants inhibit uptake by binding to the same polypeptide containing the substrate-binding site [1]. Within the same research program, p-azido-TFMPP was deployed as the complementary probe for 5-HT1A receptor characterization [1].

Binding site mapping SERT pharmacology Probe comparison

Photoaffinity Scaffold Foundation: Azidobenzamidine Class Characterization

The azidobenzamidine moiety in SABA is validated as a photoaffinity scaffold through independent characterization of meta- and para-azidobenzamidine on trypsin, establishing the class-level properties that support SABA's mechanism [1]. Meta- and para-azidobenzamidine inhibit trypsin reversibly in the dark with competitive substrate-binding kinetics [1]. Upon photolysis, irreversible noncompetitive inhibition occurs in a concentration-, photolysis time-, and pH-dependent manner [1]. Substrate protection against photoinactivation confirms active-site targeting specificity [1]. These studies provide the foundational basis for using azidobenzamidines as photoaffinity analogs [1].

Photoaffinity label Azidobenzamidine Covalent probe

Recommended Research Applications for Serotonin Azidobenzamidine (SABA)


Identification and Molecular Characterization of SERT Substrate-Binding Polypeptide

SABA is optimally deployed for photoaffinity labeling experiments aimed at identifying the protein subunit containing the serotonin transporter substrate-binding site. The compound's 130 nM Ki confirms high-affinity substrate-site recognition [1], while the ~40% photoinactivation yield enables covalent attachment for subsequent SDS-PAGE separation and autoradiographic detection. Experimental protocols should include dark controls to verify reversible binding, UV irradiation to trigger covalent attachment, and protection experiments with serotonin or other substrate-site ligands (p-chloroamphetamine, fenfluramine, alaproclate) to confirm labeling specificity [1]. This application is particularly relevant for researchers characterizing native SERT from brain synaptosomes or platelets where recombinant epitope-tagging approaches are not feasible [2].

Conformational Probing of Sodium-Dependent Transporter States

Researchers investigating the conformational dynamics of the serotonin transporter should utilize SABA as a sodium-sensitive conformational probe. SABA's affinity increases from Ki = 128 nM to 93 nM when sodium concentration is reduced from 147 mM to 29 mM, whereas fluoxetine exhibits the opposite directional shift [1]. This property enables experimental designs that distinguish between different functional states of the carrier. By performing parallel photolabeling experiments under varying sodium conditions and comparing labeling patterns, researchers can map which transporter conformations expose the substrate-binding site [1]. The ~20% increase in maximum photoinactivation under low sodium conditions further supports this application [1].

Comparative Binding Site Mapping: Substrate Site vs. Antidepressant Site

For studies requiring discrimination between the substrate-binding site and the tricyclic antidepressant binding site on SERT, SABA should be used in parallel with azidoimipramine. The NIH-funded research program R01MH037020 specifically designed experiments comparing [3H]SABA-labeled proteins with [3H]azidoimipramine-labeled proteins to determine whether antidepressants inhibit uptake by binding to the same polypeptide containing the substrate-binding site [1]. This comparative photolabeling approach enables mapping of pharmacologically distinct binding domains on the serotonin transporter complex and evaluating whether different classes of uptake inhibitors share overlapping binding determinants [1].

SERT-Selective Photolabeling in Heterogeneous Transporter Preparations

When working with crude synaptosomal preparations containing multiple monoamine transporters (SERT, NET, DAT), SABA provides inherent target selectivity that simplifies data interpretation. The compound's 54-fold selectivity for SERT (Ki = 130 nM) over NET (Ki = 7 μM) reduces confounding labeling of norepinephrine transporters [1]. Experimental designs should employ SABA concentrations below 1 μM to maximize SERT-specific labeling while minimizing NET cross-reactivity. For applications requiring absolute specificity, inclusion of selective NET inhibitors (e.g., nisoxetine) as protection controls can further validate that observed labeling patterns derive specifically from SERT rather than other monoamine transporters [1].

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